Cas no 940-31-8 (2-phenoxypropanoic acid)

2-phenoxypropanoic acid structure
2-phenoxypropanoic acid structure
2-phenoxypropanoic acid
940-31-8
C9H10O3
166.173902988434
MFCD00002643
40362
13658

2-phenoxypropanoic acid Properties

Names and Identifiers

    • 2-Phenoxypropanoic acid
    • 2-Phenoxypropionic acid
    • Alpha-Methylphenoxyacetic Acid
    • 2-Phenoxypropionic A
    • 2-Phenoxypropionicacid Solution
    • (+/-)-2-phenyloxypropanoic acid
    • (2RS)-2-phenoxypropionic acid
    • 2-Phenoxy-propanoic acid
    • 2-phenoxy-propanoicaci
    • 2-phenoxy-propionicaci
    • 2-Phenoxypropionsure
    • acidephenoxy-2-propionique
    • a-Phenoxypropionic acid
    • DL-2-PHENOXYPROPIONIC ACID
    • phenoxypropanoic acid
    • phenoxypropionic acid
    • Propionic acid,2-phenoxy
    • α-Methylphenoxyacetic Acid
    • Propanoic acid, 2-phenoxy-
    • alpha-Phenoxypropionic acid
    • Acide phenoxy-2-propionique
    • PROPIONIC ACID, 2-PHENOXY-
    • Acide phenoxy-2-propionique [French]
    • .alpha.-Phenoxypropionic acid
    • .alpha.-Methylphenoxyacetic acid
    • SXERGJJQSKIUIC-UHFFFAOYSA-N
    • (S)-2-phenoxypropanoic acid
    • Propanoic acid, phen
    • 2-Phenoxypropanoic acid (ACI)
    • Propionic acid, 2-phenoxy- (7CI, 8CI)
    • (±)-2-Phenoxypropionic acid
    • 2-PPA
    • DL-2-Phenoxypropionic acid
    • DL
    • NSC 1866
    • NSC 404102
    • α-Phenoxypropionic acid
    • ChemDiv3_001384
    • SR-01000423857
    • EINECS 213-370-5
    • STK397471
    • SR-01000423857-1
    • Propionic acid, 2-phenoxy-(VAN) (8CI)
    • NSC1866
    • DTXSID10870812
    • AI3-17384
    • Propionic acid, 2-phenoxy- (VAN)
    • AKOS000103747
    • AKOS016050270
    • AR3815
    • alpha-Phenoxypropinic acid
    • MFCD00002643
    • HMS1476O20
    • 2-POPA
    • W-100218
    • 2-phenoxy-propionic acid
    • BBL002385
    • NSC-404102
    • AN-651/40401218
    • F0722-6589
    • NS00014738
    • EN300-18286
    • 2-Phenoxypropionicacid
    • Z57825333
    • 2-Phenoxypropanoicacid
    • Propionic acid, 2-phenoxy-(VAN)
    • P0318
    • ALBB-000255
    • 2-Phenoxypropionic acid, >=98%
    • BS-3903
    • AB89135
    • NCGC00180553-01
    • SY049728
    • NSC-1866
    • 2-phenoxy propionic acid
    • Propanoic acid, 2-phenoxy-, (.+/-.)-
    • SCHEMBL43054
    • 940-31-8
    • DTXCID60818502
    • 2-Phenoxypropanoic acid #
    • CS-W021018
    • 1912-21-6
    • NSC404102
    • BRD-A44629442-001-01-5
    • CHEBI:169988
    • EU-0070543
    • IDI1_020350
    • +Expand
    • MFCD00002643
    • SXERGJJQSKIUIC-UHFFFAOYSA-N
    • 1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
    • O=C(C(C)OC1C=CC=CC=1)O
    • 3198799

Computed Properties

  • 166.06300
  • 1
  • 3
  • 3
  • 166.062994177g/mol
  • 12
  • 150
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.7
  • 0
  • 46.5

Experimental Properties

  • 1.53850
  • 46.53000
  • 1.5500 (estimate)
  • 265 °C(lit.)
  • 114.0 to 117.0 deg-C
  • 0.0±0.5 mmHg at 25°C
  • 265°C
  • White to Yellow Solid
  • Not determined
  • 1.1708 (rough estimate)

2-phenoxypropanoic acid Security Information

2-phenoxypropanoic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-phenoxypropanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IBB-5g
2-Phenoxypropanoic acid
940-31-8 98%
5g
$7.00 2024-04-19
A2B Chem LLC
AB62903-5g
2-Phenoxypropionic acid
940-31-8 98%
5g
$6.00 2024-07-18
Aaron
AR003IJN-5g
2-Phenoxypropanoic acid
940-31-8 97%
5g
$5.00 2024-07-18
abcr
AB140341-25 g
2-Phenoxypropionic acid, 98%; .
940-31-8 98%
25 g
€43.60 2023-07-20
Ambeed
A160032-5g
2-Phenoxypropanoic acid
940-31-8 98%
5g
$8.0 2024-05-28
Apollo Scientific
OR12736-5g
2-Phenoxypropanoic acid
940-31-8 98%
5g
£39.00 2023-09-02
AstaTech
AR3815-25/G
2-PHENOXYPROPIONIC ACID
940-31-8 95%
25g
$37 2023-09-15
Chemenu
CM112743-500g
2-phenoxypropanoic acid
940-31-8 95+%
500g
$509
Enamine
EN300-18286-0.05g
2-phenoxypropanoic acid
940-31-8 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D549069-250g
2-phenoxypropanoic acid
940-31-8 95%
250g
$325 2022-10-11

2-phenoxypropanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: [μ-(1,2-Diphenyl-1,2-ethanediyl)]disodium Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Solvents: Water ;  rt
Reference
Electron-transfer-induced reductive cleavage of chlorinated aryloxyalkanoic acids
Azzena, Ugo; Pittalis, Mario, Tetrahedron, 2011, 67(19), 3360-3362

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 h, rt
Reference
Preparation of substituted pyrimidinamines as inhibitors to target HIV-1 Nef-CD80/CD86 interactions for therapeutic intervention
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2… Solvents: Methanol ;  24 h, 0.6 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Reference
Preparation of spiro phosphine-oxazoline iridium(I) complexes as catalyst for asymmetric hydrogenation of unsaturated carboxylic acids
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 65 °C
1.2 pH 4
Reference
Process for preparation of 2-phenoxypropionyl chloride as key intermediate of fenoxanil from phenol and 2-chloropropionic acid
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 25 °C
Reference
Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Direct α-lithiation of phenoxyacetic acid and electrophilic substitution
Adam, Waldemar; Fick, Hans Heinrich, Journal of Organic Chemistry, 1978, 43(4), 772-3

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 °C; 24 h, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazines with 2-phenoxy carbonyl chlorides
Vakarov, Sergey A.; Gruzdev, Dmitry A.; Sadretdinova, Liliya Sh.; Chulakov, Evgeny N.; Pervova, Marina G.; et al, Tetrahedron: Asymmetry, 2015, 26(5-6), 312-319

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Benzene ,  Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  3.5 h, 50 °C
1.2 Reagents: Hydrochloric acid ;  pH 1 - 2
Reference
Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism
Zhou, Dan ; Deng, Wenting; Zhou, Junhan; Deng, Hongying; Zheng, Jianxian; et al, International Journal of Food Properties, 2023, 26(1), 108-121

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 - 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Reference
Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic Herbicides
Colombo, Danilo ; Albergati, Alessia ; Ferrandi, Erica E. ; Tessaro, Davide ; Gatti, Francesco G. ; et al, European Journal of Organic Chemistry, 2022, 2022(25),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Access to Optically Enriched α-Aryloxycarboxylic Esters via Carbene-Catalyzed Dynamic Kinetic Resolution and Transesterification
Liu, Bin; Song, Runjiang; Xu, Jun; Majhi, Pankaj Kumar; Yang, Xing; et al, Organic Letters, 2020, 22(9), 3335-3338

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  5 - 60 min, < 0 °C
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 - 12 h, reflux
Reference
Compounds for use in treating neuromuscular disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 80 °C; 3 h, 75 - 80 °C
Reference
Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents
Guo, Jing; Chen, Xiao-Feng; Liu, Jing; Lin, Hong-Yan; Han, Hong-Wei; et al, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Reference
Optimization of Benzoxazole-Based Inhibitors of Cryptosporidium parvum Inosine 5'-Monophosphate Dehydrogenase
Gorla, Suresh Kumar; Kavitha, Mandapati; Zhang, Minjia; Chin, James En Wai; Liu, Xiaoping; et al, Journal of Medicinal Chemistry, 2013, 56(10), 4028-4043

Synthetic Circuit 15

Reaction Conditions
Reference
Synthesis and herbicidal activity of 12-(aryloxyacyloxyimino)-1,15-pentadecanelactone derivatives
Meng, Xiang-Qing; Zhang, Jian-Jun; Liang, Xiao-Mei; Zhu, Wei-Juan; Dong, Yan-Hong; et al, Journal of Agricultural and Food Chemistry, 2009, 57(2), 610-617

Synthetic Circuit 16

Reaction Conditions
Reference
A great improvement of the enantioselectivity of lipase-catalyzed hydrolysis and esterification using co-solvents as an additive
Nishigaki, Tomohiro; Yasufuku, Yoshitaka; Murakami, Sayuri; Ebara, Yasuhito; Ueji, Shin-ichi, Bulletin of the Chemical Society of Japan, 2008, 81(5), 617-622

Synthetic Circuit 17

Reaction Conditions
Reference
A 2-Propanol Treatment Increases the Enantioselectivity of Candida rugosa Lipase toward Esters of Chiral Carboxylic Acids
Colton, Ian J.; Ahmed, Sharmin N.; Kazlauskas, Romas J., Journal of Organic Chemistry, 1995, 60(1), 212-17

Synthetic Circuit 18

Reaction Conditions
Reference
Enantioselective hydrolysis of (aryloxy)propionic esters by bovine serum albumin: enhancement in selectivity by β-cyclodextrin
Kamal, Ahmed; Ramalingam, T.; Venugopal, N., Tetrahedron: Asymmetry, 1991, 2(1), 39-42

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Acyclic stereoselection. 23. Lactaldehyde enolate equivalents
Heathcock, Clayton H.; Pirrung, Michael C.; Young, Steven D.; Hagen, James P.; Jarvi, Esa T.; et al, Journal of the American Chemical Society, 1984, 106(26), 8161-74

Synthetic Circuit 20

Reaction Conditions
Reference
Compounds and methods for treating mammalian gastrointestinal microbial infections
, World Intellectual Property Organization, , ,

2-phenoxypropanoic acid Raw materials

2-phenoxypropanoic acid Preparation Products

2-phenoxypropanoic acid Suppliers

Hubei Jiutian Bio-medical Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:940-31-8)
ZHANG JING LI
13407109540
1770249192@qq.com
HU BEI YONG KUO Technology Co., Ltd.
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(CAS:940-31-8)
SUN YAO
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:940-31-8)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:940-31-8)
A LA DING
anhua.mao@aladdin-e.com

2-phenoxypropanoic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:940-31-8)2-phenoxypropanoic acid
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